![molecular formula C24H21N3O5S2 B2771188 Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1252919-66-6](/img/structure/B2771188.png)
Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
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Description
Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C24H21N3O5S2 and its molecular weight is 495.57. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Heterocyclic System Applications
Lovro Selič et al. (1997) developed methods for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic systems, using methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate. These compounds were further transformed to free 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing a pathway for creating biologically relevant heterocycles (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).
Catalysis and Schiff Base Complexes
Hazra et al. (2015) reported the synthesis of Schiff base copper(II) complexes that demonstrated efficient and selective catalysis in alcohol oxidation. These findings suggest potential applications of similar compounds in catalytic processes, including those relevant to the target compound (S. Hazra, L. Martins, M. Silva, A. Pombeiro, 2015).
Herbicide Development
Research by Li Yuan-xiang (2008) on the synthesis of intermediate compounds for herbicide bispyribac-sodium underscores the utility of complex organic molecules in the development of agricultural chemicals. Methyl 2,6-dihydroxybenzoate, a structurally related compound, was used to form a precursor for the herbicide, demonstrating the potential agricultural applications of such chemicals (Li Yuan-xiang, 2008).
Photodynamic Therapy and Fluorescent Compounds
The synthesis and characterization of new zinc phthalocyanine compounds substituted with Schiff base groups containing sulfur, as studied by Pişkin et al. (2020), highlight the potential of such molecules in photodynamic therapy for cancer treatment. These compounds exhibit strong fluorescence and high singlet oxygen quantum yields, essential properties for effective photodynamic therapy agents (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Nonlinear Optical Properties
Shahid et al. (2018) conducted synthetic and computational studies on Sulfadiazine-Ortho-Vanillin Schiff base, analyzing its nonlinear optical properties. The study demonstrated that solvent polarity enhances nonlinear optical responses, suggesting that compounds with similar functionalities could have applications in developing nonlinear optical materials (Muhammad Shahid, Muhammad Salim, M. Khalid, M. Tahir, Muhammad Usman Khan, A. Braga, 2018).
properties
IUPAC Name |
methyl 2-[[2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-31-16-7-5-6-15(12-16)13-27-22(29)21-19(10-11-33-21)26-24(27)34-14-20(28)25-18-9-4-3-8-17(18)23(30)32-2/h3-12H,13-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEUZTFWLSADTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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